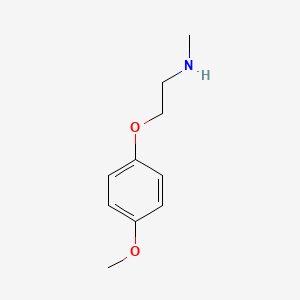

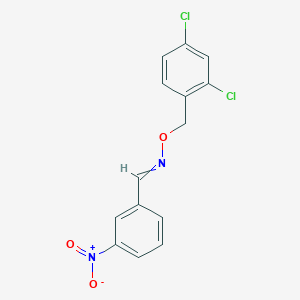

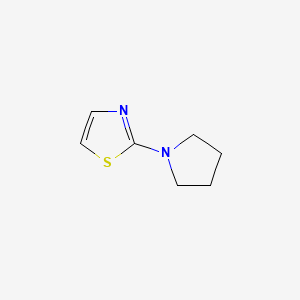

![molecular formula C13H8F3N3S B1362036 5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine CAS No. 850021-29-3](/img/structure/B1362036.png)

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine” is a chemical compound with the molecular formula C13H8F3N3S and a molecular weight of 295.29 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of “5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine” consists of a thiazolo[4,5-b]pyridine core with a phenyl group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) .Scientific Research Applications

Estrogen Receptor Ligands

Thiazole analogs, including the compound , can serve as ligands for estrogen receptors. These receptors are crucial in the study of breast cancer and other hormone-related conditions .

Neuropeptides

These compounds may also function as neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. They influence many physiological functions and are involved in various types of research, including neurological studies .

Y5 Adenosine Receptors

Another potential application is their role in interacting with Y5 adenosine receptors. These receptors are involved in a wide range of biological processes and could be targets for treating obesity .

Anticancer Agents

Some thiazolo[4,5-b]pyridines have been reported to exhibit anticancer properties. They have been evaluated for their in vitro anticancer activity using the NCI-60 screening program .

Antioxidant Agents

These compounds may also act as antioxidants. Antioxidants are vital in research for their ability to neutralize harmful free radicals and are implicated in studies related to aging and chronic diseases .

Urokinase Inhibition

The inhibition of urokinase is another significant application. Urokinase plays a role in cell migration and proliferation, making it a target for cancer therapy research .

Poly (ADP-ribose) Polymerase-1 Inhibition

They may inhibit poly (ADP-ribose) polymerase-1, an enzyme involved in DNA repair. Inhibitors of this enzyme are being researched for their potential use in cancer treatment .

Human Platelet Aggregation Factor Inhibition

Lastly, these compounds may inhibit the aggregation factor of human platelets, which is important in cardiovascular research and the development of anti-thrombotic drugs .

properties

IUPAC Name |

5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N3S/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-11-10(8)20-12(17)19-11/h1-6H,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJXVDRECTZYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)SC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326627 |

Source

|

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49678301 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine | |

CAS RN |

850021-29-3 |

Source

|

| Record name | 5-phenyl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

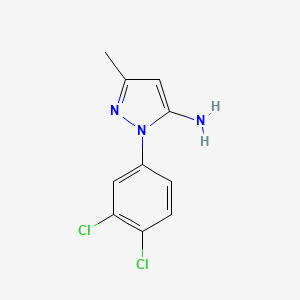

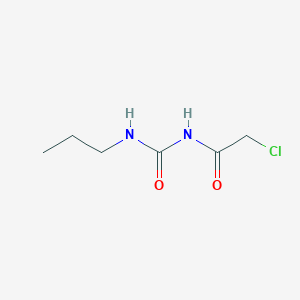

![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)

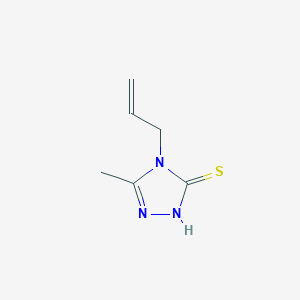

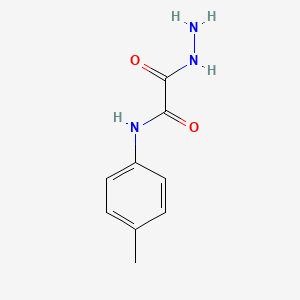

![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

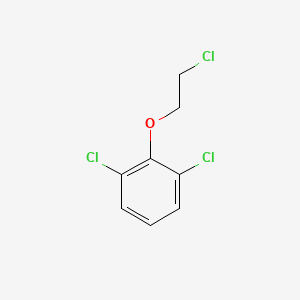

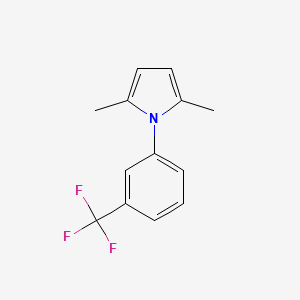

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)